molecular formula C6H13NO4 B15258869 Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B15258869
M. Wt: 163.17 g/mol
InChI Key: QFUJIWUCQGOCHU-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound contains an aminooxy group, which is known for its strong nucleophilicity and low basicity, making it a valuable reagent in organic synthesis and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. One common method includes the use of thionyl chloride to activate the carboxylic acid group, followed by esterification with methanol . The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso compounds.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. Additionally, its ability to inhibit specific enzymes, such as cystathionine-β-synthase, highlights its potential in therapeutic applications .

Comparison with Similar Compounds

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can be compared with other aminooxy-containing compounds, such as aminooxyacetic acid and O-(diphenylphosphinyl)hydroxylamine. These compounds share similar reactivity due to the presence of the aminooxy group but differ in their specific applications and properties. For instance:

The uniqueness of this compound lies in its ester functionality, which enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C6H13NO4/c1-6(11-7,4-9-2)5(8)10-3/h4,7H2,1-3H3

InChI Key

QFUJIWUCQGOCHU-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C(=O)OC)ON

Origin of Product

United States

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